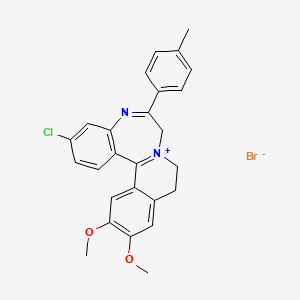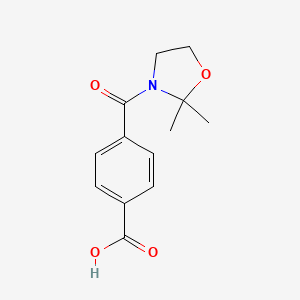
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is a compound that features a benzoic acid moiety linked to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid typically involves the formation of the oxazolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2,2-dimethyl-1,3-oxazolidine with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazolidine ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives that can be further utilized in different applications .
Applications De Recherche Scientifique
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolidine derivatives and benzoic acid derivatives. Examples include:
- 4,4-Dimethyl-1,3-oxazolidine
- 2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid
Uniqueness
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is unique due to its specific combination of the oxazolidine ring and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
77920-15-1 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-13(2)14(7-8-18-13)11(15)9-3-5-10(6-4-9)12(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
NYIFLCHAPHKKFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(CCO1)C(=O)C2=CC=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
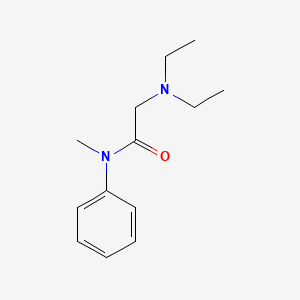
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
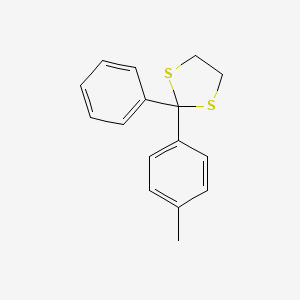
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)


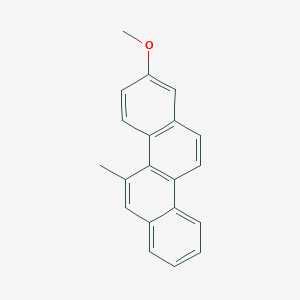
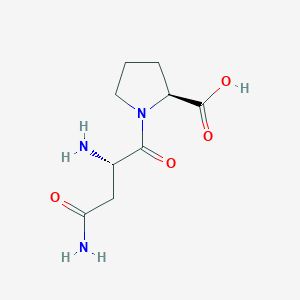
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
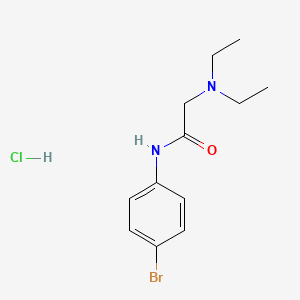
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
